molecular formula C7H7BrN2 B1377636 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine CAS No. 1260663-30-6

6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine

Cat. No.: B1377636
CAS No.: 1260663-30-6
M. Wt: 199.05 g/mol
InChI Key: BIRKDOWDMXGMJW-UHFFFAOYSA-N
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Description

6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a brominated derivative of pyrrolopyridine, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine typically involves the bromination of pyrrolo[3,2-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling: Reagents include palladium catalysts, boronic acids, and organostannanes.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling with boronic acids can yield various arylated derivatives, which are valuable intermediates in drug synthesis .

Mechanism of Action

The mechanism of action of 6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine largely depends on its derivatives and their specific targets. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which is crucial in various types of tumors. These compounds bind to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine is unique due to its specific ring fusion and bromine substitution, which confer distinct reactivity and biological activity profiles. Its ability to undergo diverse chemical reactions and serve as a versatile building block in medicinal chemistry highlights its importance .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKDOWDMXGMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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